molecular formula C8H11Cl2NO B166021 Dichlormid CAS No. 37764-25-3

Dichlormid

Cat. No. B166021
CAS RN: 37764-25-3
M. Wt: 208.08 g/mol
InChI Key: YRMLFORXOOIJDR-UHFFFAOYSA-N
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Description

Dichlormid is an organic compound with the formula Cl2CHCON(CH2C=CH2)2. It can be classified as the amide of diallylamine and dichloroacetic acid. It is used as an herbicide safener for maize .


Molecular Structure Analysis

Dichlormid has a molecular formula of C8H11Cl2NO and a molar mass of 208.08 g·mol−1 . It’s an amide of diallylamine and dichloroacetic acid .


Chemical Reactions Analysis

Dichlormid has been reported to degrade through dechlorination, dealkylation, oxidation, and hydrolysis . The transformation rate of Dichlormid and other dichloroacetamide safeners increases as the molar ratio of Fe(II)-to-Mn(IV) oxide increases .


Physical And Chemical Properties Analysis

Dichlormid is a colorless oil with a melting point of 5.5 °C. It has a density of 1.2±0.1 g/cm3, a boiling point of 253.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Specific Scientific Field

Agriculture, specifically crop protection and weed management .

Application Summary

Dichlormid is used as a herbicide safener to protect crops from the harmful effects of herbicides . It increases the tolerance of monocotyledonous cereal plants to herbicides without affecting the weed control effectiveness .

Methods of Application

Dichlormid is applied along with herbicides. The application rate, method, and time of application are determined by the specific herbicide, the crop, and environmental conditions .

Results or Outcomes

The use of Dichlormid has resulted in improved herbicide selectivity, allowing for effective weed control without causing injury to the crops .

Protection Against Thiocarbamate Herbicides

Specific Scientific Field

Agriculture, specifically crop protection .

Application Summary

Dichlormid has been shown to protect cereal crops against thiocarbamate herbicides .

Methods of Application

Dichlormid is applied along with thiocarbamate herbicides to cereal crops .

Results or Outcomes

The application of Dichlormid has resulted in a remarkable degree of protection for cereal crops against thiocarbamate herbicides .

Safety And Hazards

Dichlormid is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It’s suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

There is a clear need to determine the occurrence, fate, and bioavailability of Dichlormid and other classes of safeners. Since safeners are typically used in commercial formulations, it is useful to study them in relation to their corresponding herbicides . New compounds with excellent crop safener activities toward rice have been discovered, which can be promising candidates for further structural optimization in rice protection .

properties

IUPAC Name

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLFORXOOIJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027997
Record name Dichlormid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Boiling Point

BP: 130 °C at 10 mm Hg
Record name Dichlormid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene
Record name Dichlormid
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Density

1.202 at 20 °C
Record name Dichlormid
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Vapor Pressure

6.0X10-3 mm Hg at 25 °C
Record name Dichlormid
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Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments.
Record name Dichlormid
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Product Name

Dichlormid

Color/Form

Clear viscous liquid

CAS RN

37764-25-3
Record name Dichlormid
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Record name Dichlormid
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Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Record name Dichlormid
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Record name N,N-diallyldichloroacetamide
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Record name DICHLORMID
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Record name Dichlormid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
758
Citations
AW Abu-Qare, HJ Duncan - Chemosphere, 2002 - Elsevier
… or in the absence of dichlormid. Negligible degradation of EPTC or dichlormid at >290 nm was … Dichlormid pathways of degradation at 254 nm were characterized as dechlorination, …
Number of citations: 38 www.sciencedirect.com
RE Wilkinson, TH Oswald - Pesticide Biochemistry and Physiology, 1987 - Elsevier
[2- 14 C]Acetate incorporation into acetyl-coenzyme A (acetyl-CoA) in wheat (Triticum aestivum L. cv Stacy) chloroplasts was inhibited by S-ethyl dipropylthiocarbamate (EPTC, 0.01 μM) …
Number of citations: 18 www.sciencedirect.com
EE Woodward, ML Hladik… - Environmental Science & …, 2018 - ACS Publications
Dichloroacetamide safeners (eg, AD-67, benoxacor, dichlormid, and furilazole) are co-applied with chloroacetanilide herbicides to protect crops from herbicide toxicity. While such …
Number of citations: 34 pubs.acs.org
RG Wilson, JE Rodebush - Weed Science, 1987 - cambridge.org
Field and laboratory experiments were conducted in 1983 and 1984 to compare the degradation of dichlormid (2,2-dichloro-N,N-di-2-prophenylacetamide), dietholate (O,O-diethyl O-…
Number of citations: 24 www.cambridge.org
A Baldwin, HJ Rogers, D Francis… - Journal of experimental …, 2003 - academic.oup.com
… dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid … safening action of dichlormid observed on shoot …
Number of citations: 17 academic.oup.com
E Blée - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… by the safener dichlormid. The mode of … dichlormid could in crease the rate of EPTC sulfoxidation [11]. In or der to test this latter hypothesis, we have studied, the influence of dichlormid …
Number of citations: 17 www.degruyter.com
A Baldwin, D Francis, HJ Rogers… - Biochemical Society …, 2000 - europepmc.org
… As both barley and wild oats are susceptible to pebulate, the safener dichlormid was used to study the reversal of its herbicidal effect. Fatty acid elongation was restored by a dichlormid …
Number of citations: 15 europepmc.org
KK Hatzios - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… Dichlormid antagonized partially the inhibitory effects of … Dichlormid was not inhibitory of this process at any concen tration. The combined effects of sethoxydim and dichlormid on this …
Number of citations: 7 www.degruyter.com
C Fedtke, RH Strang - Zeitschrift für Naturforschung C, 1990 - degruyter.com
… Dichlormid had no visible effects on the plants when applied alone, but interacted synergistically with the herbicides in the combination treatments. Dichlormid … with dichlormid are …
Number of citations: 4 www.degruyter.com
RG Harvey, GR McNEVIN, JW Albright, ME Kozak - Weed Science, 1986 - cambridge.org
… with EPTC + dichlormid or EPTC + dichlormid + dietholate. Cycloate + dichlormid usually controlled millet regardless of prior herbicide use. But EPTC + dichlormid was less effective …
Number of citations: 39 www.cambridge.org

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